molecular formula C12H9F3N2O2 B8627166 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol

Cat. No.: B8627166
M. Wt: 270.21 g/mol
InChI Key: JFKQCCVUIFZNRS-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol: is a chemical compound known for its application as a plant growth regulator. It is commonly referred to as Flurprimidol . This compound is characterized by its molecular formula C15H15F3N2O2 and a molecular weight of 312.29 g/mol . Flurprimidol is widely used in agriculture to control the growth of plants, particularly in ornamental horticulture and turf management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable pyrimidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that promote growth and development. By inhibiting their biosynthesis, this compound effectively reduces plant growth, leading to shorter internodes and smaller leaves . The molecular targets include enzymes involved in the gibberellin biosynthesis pathway .

Comparison with Similar Compounds

Uniqueness: 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is unique due to its specific trifluoromethoxy group, which enhances its efficacy and stability compared to other similar compounds. This structural feature allows for more effective plant growth regulation with potentially lower application rates .

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

[2-[4-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-3-1-9(2-4-10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2

InChI Key

JFKQCCVUIFZNRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaBH4 (0.22 g, 5.82 mmol) was added to a solution of aldehyde 90 (0.776 g, 2.89 mmol) in MeOH (100 mL) at 0° C. The solution was stirred at 0° C. for 1 h, then quenched with brine and partitioned between EtOAc and water. Column chromatography of the organic portion on silica gel (eluting with 1:1 EtOAc/hexanes) gave {2-[4-(trifluoromethoxy)phenyl]-5-pyrimidinyl}methanol (91) (0.657 g, 84%) as a white solid: mp 84-85° C.; 1H NMR [(CD3)2SO] δ 8.86 (s, 2H), 8.50 (d, J=8.9 Hz, 2H), 7.51 (d, J=8.9 Hz, 2H), 5.46 (t, J=5.5 Hz, 1H), 4.60 (d, J=5.5 Hz, 2H). APCI MS m/z 271 [M+H]+.
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.776 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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